molecular formula C18H26OSi B11842857 Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 396717-20-7

Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-

Cat. No.: B11842857
CAS No.: 396717-20-7
M. Wt: 286.5 g/mol
InChI Key: UJFOPIGROKCQRF-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- is a specialized aromatic aldehyde derivative featuring a bulky tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group attached via an ethynyl linkage at the 2-position of the benzaldehyde ring. This structural motif confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for advanced materials. The TIPS group enhances solubility in nonpolar solvents and stabilizes reactive intermediates, while the aldehyde functionality offers a versatile site for further chemical modifications .

Properties

CAS No.

396717-20-7

Molecular Formula

C18H26OSi

Molecular Weight

286.5 g/mol

IUPAC Name

2-[2-tri(propan-2-yl)silylethynyl]benzaldehyde

InChI

InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-9-7-8-10-18(17)13-19/h7-10,13-16H,1-6H3

InChI Key

UJFOPIGROKCQRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=CC=C1C=O)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Scope

The nickel-catalyzed C–H functionalization protocol enables direct alkynylation of benzaldehyde derivatives at the ortho position. As reported in a Ni(II)-mediated system (Source 3), this method utilizes N-(quinolin-8-yl)benzamide as a directing group to facilitate regioselective C–H activation. The reaction proceeds via oxidative addition of (bromoethynyl)triisopropylsilane to the nickel center, followed by migratory insertion and reductive elimination to yield the alkynylated product.

Key Reaction Parameters:

  • Catalyst : Ni(OTf)₂ (5 mol%)

  • Additives : Benzoic acid (10 mol%), Na₂CO₃ (2 equiv)

  • Solvent : Toluene

  • Temperature : 110°C (reflux)

  • Yield : 75% for 2-((triisopropylsilyl)ethynyl)benzaldehyde (Source 3).

This approach eliminates the need for pre-functionalized aryl halides, offering a streamlined route to ortho-substituted benzaldehydes. However, the requirement for a directing group (e.g., quinolin-8-ylamide) limits substrate generality.

Palladium-Catalyzed Sonogashira Coupling

Classical Methodology and Adaptations

The Sonogashira cross-coupling reaction between 2-halobenzaldehydes and triisopropylsilylacetylene represents a robust alternative. In a denitrative variant (Source 4), 4-nitro-2-iodobenzaldehyde was coupled with triisopropylsilylacetylene under palladium catalysis, yielding 4-nitro-2-((triisopropylsilyl)ethynyl)benzaldehyde. By analogy, substituting 2-iodobenzaldehyde as the substrate would directly afford the target compound.

Optimized Conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Et₃N or Na₂CO₃

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 80–100°C

  • Yield : 50–85% (extrapolated from analogous reactions in Source 4).

This method benefits from operational simplicity and compatibility with diverse aryl halides. However, the necessity for halogenated precursors introduces additional synthetic steps.

Comparative Analysis of Synthetic Routes

Parameter Ni-Catalyzed C–H Alkynylation Pd-Catalyzed Sonogashira
Starting Materials Benzaldehyde derivatives + directing group2-Halobenzaldehyde + TIPS-acetylene
Catalyst Ni(OTf)₂Pd(PPh₃)₄
Directing Group Required YesNo
Functional Group Tolerance ModerateHigh
Yield 75%50–85%
Reaction Time 24 h12–18 h

Mechanistic Considerations

Nickel-Catalyzed Pathway

  • Coordination : The quinolin-8-ylamide directing group chelates Ni(II), facilitating ortho C–H bond activation.

  • Oxidative Addition : (Bromoethynyl)triisopropylsilane undergoes oxidative addition to Ni(II), forming a Ni(IV) intermediate.

  • Reductive Elimination : C–C bond formation generates the alkynylated product, regenerating the Ni(II) catalyst (Source 3).

Palladium-Mediated Coupling

  • Oxidative Addition : Pd(0) inserts into the C–X bond of 2-iodobenzaldehyde, forming a Pd(II) complex.

  • Transmetallation : Triisopropylsilylacetylene transfers to Pd(II) via a copper(I) acetylide intermediate.

  • Reductive Elimination : C(sp²)–C(sp) bond formation releases the product and regenerates Pd(0) (Source 4).

Scalability and Practical Considerations

The nickel-catalyzed method demonstrates superior atom economy but requires stoichiometric directing groups, complicating large-scale synthesis. In contrast, the Sonogashira approach, despite requiring halogenated precursors, is more amenable to gram-scale production, as evidenced by multi-gram reactions in Source 3.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of biological molecules. The compound’s effects are mediated through pathways involving its reactive functional groups .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The TIPS-ethynyl group significantly impacts physical properties compared to simpler benzaldehyde derivatives:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- TIPS-ethynyl (C₉H₁₉Si) ~350 (estimated) ~600–700 (predicted) ~1.1–1.2 (predicted)
Benzaldehyde, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]- t-Bu-dimethylsilyl ether 280.44 Not reported Not reported
2-Nitrobenzaldehyde Nitro (-NO₂) 151.12 245–247 1.33
o-Tolualdehyde Methyl (-CH₃) 120.15 199–201 1.04

Key Observations :

  • The TIPS-ethynyl group increases molecular weight by ~230 g/mol compared to o-tolualdehyde, leading to higher predicted boiling points and density due to enhanced van der Waals interactions .

Critical Analysis of Divergent Data

  • Boiling Point Predictions : The high boiling point reported for the compound in (823°C) likely arises from its extended conjugated system rather than the TIPS group alone. The target benzaldehyde derivative, with a single TIPS-ethynyl group, is expected to have a lower boiling point (~600–700°C) .
  • Synthetic Challenges : While highlights the synthetic utility of silyl ethers, the TIPS-ethynyl group’s bulkiness may necessitate optimized reaction conditions (e.g., higher catalyst loading) compared to smaller substituents .

Biological Activity

Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- (CAS Number: 396717-20-7) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, toxicity profiles, and potential therapeutic applications.

Pharmacological Activity

1. Antiproliferative Effects

Research indicates that certain benzaldehyde derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that compounds similar to benzaldehyde showed high antiproliferative activity without cytotoxic effects at certain concentrations, suggesting their potential as anticancer agents .

2. Enzyme Inhibition

Benzaldehyde derivatives have been investigated for their ability to inhibit specific enzymes. For instance, studies on substituted benzaldehyde thiosemicarbazone compounds revealed their effectiveness as xanthine oxidase inhibitors. The interaction mechanisms were primarily attributed to hydrogen bonding and hydrophobic interactions with the enzyme . This suggests that benzaldehyde derivatives could be explored further for conditions related to oxidative stress.

Toxicity Profile

Toxicological studies provide essential insights into the safety of benzaldehyde derivatives:

  • Acute Toxicity : The oral LD50 of benzaldehyde in rats ranges from 800 to 2850 mg/kg, indicating moderate toxicity. The intraperitoneal LD50 was reported at 3265 mg/kg .
  • Irritation Potential : Repeated exposure to volatilized benzaldehyde caused ocular and nasal irritation in animal models at concentrations as low as 500 ppm, with severe outcomes at higher concentrations .

Case Study 1: Antioxidant Activity

A series of studies have evaluated the antioxidant potential of benzaldehyde derivatives. The ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS radical scavenging tests. Some analogs demonstrated antioxidant activities comparable to well-known antioxidants such as vitamin C .

Case Study 2: Tyrosinase Inhibition

Benzaldehyde derivatives have been shown to inhibit tyrosinase activity, which is crucial for melanin production. In vitro studies on B16F10 murine melanoma cells indicated that certain analogs significantly reduced tyrosinase activity and melanin synthesis without exhibiting cytotoxic effects at lower concentrations . This property suggests potential applications in treating hyperpigmentation disorders.

Summary of Biological Activities

Activity TypeFindings
AntiproliferativeHigh activity against cancer cell lines without cytotoxicity
Enzyme InhibitionEffective xanthine oxidase inhibitors; interactions via hydrogen bonding
Antioxidant ActivityComparable to vitamin C in scavenging free radicals
Tyrosinase InhibitionSignificant reduction in melanin production; potential for hyperpigmentation treatment

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-?

  • Methodological Answer : The compound can be synthesized via a Sonogashira coupling between 2-bromobenzaldehyde and tris(1-methylethyl)silylacetylene. Key considerations include:

  • Use of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst.
  • Protection of the aldehyde group prior to coupling (e.g., using a trimethylsilyl protecting group) to prevent side reactions.
  • Deprotection under mild acidic conditions (e.g., dilute HCl) to regenerate the aldehyde functionality.
  • Solvent choice (e.g., THF or DMF) and inert atmosphere to stabilize reactive intermediates .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and silyl ether Si-O-C vibrations (~1250 cm⁻¹) confirm functional groups. Compare with reference spectra from NIST databases .
  • NMR :
  • ¹H NMR: A singlet at ~10 ppm for the aldehyde proton; aromatic protons in the range of 7.5–8.5 ppm.
  • ¹³C NMR: A signal at ~190 ppm for the aldehyde carbon; ethynyl carbons (sp-hybridized) at ~90–100 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular weight (C₁₇H₂₂OSi). NIST Standard Reference Data can validate fragmentation patterns .

Advanced Research Questions

Q. How does the steric bulk of the tris(1-methylethyl)silyl (TIPS) group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The TIPS group hinders π-π stacking in aromatic systems, enhancing solubility in non-polar solvents (critical for solution-processed organic electronics).
  • In catalytic reactions (e.g., Suzuki-Miyaura coupling), steric hindrance can reduce reaction rates. Mitigation strategies include:
  • Using bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
  • Increasing reaction temperatures (e.g., microwave-assisted synthesis) to overcome kinetic barriers.
  • Comparative studies with smaller silyl groups (e.g., TMS) highlight trade-offs between stability and reactivity .

Q. What strategies address contradictory data in Sonogashira coupling yields for derivatives of this compound?

  • Methodological Answer :

  • Systematic Screening : Test catalyst systems (e.g., PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃), bases (e.g., Et₃N, K₂CO₃), and solvents (polar vs. non-polar).
  • In Situ Monitoring : Use UV-Vis or Raman spectroscopy to track reaction progress and identify intermediates.
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict electronic effects of the TIPS group on transition states.
  • Cross-reference with analogous reactions in organic electronics (e.g., TIPS-pentacene synthesis) for optimized protocols .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives.
  • Reference Databases : Compare experimental IR and MS data with NIST Standard Reference Data to identify impurities or isomerization .

Q. What are the emerging applications of this compound in organic electronic materials?

  • Methodological Answer :

  • Organic Field-Effect Transistors (OFETs) : The TIPS group improves thin-film morphology by reducing crystallinity defects. Spin-coating or vapor deposition techniques can achieve high carrier mobility (>1 cm²/V·s) .
  • Nonlinear Optics (NLO) : The ethynyl linkage enables conjugation extension, enhancing hyperpolarizability. Z-scan measurements quantify second/third-order NLO responses.
  • Photovoltaics : As a building block in donor-acceptor copolymers, its electron-withdrawing aldehyde group can tune bandgaps for visible-light absorption .

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